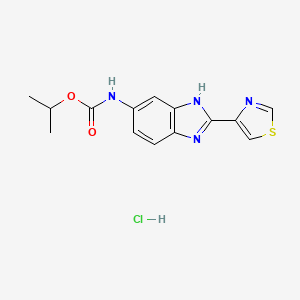

Isopropyl (2-(thiazol-4-yl)-1H-benzimidazol-5-yl)carbamate monohydrochloride

Description

Isopropyl (2-(thiazol-4-yl)-1H-benzimidazol-5-yl)carbamate monohydrochloride (hereafter referred to as the compound) is a synthetic small molecule characterized by a benzimidazole core substituted with a thiazole heterocycle at the 2-position and an isopropyl carbamate group at the 5-position. The monohydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical applications. Benzimidazole derivatives are widely studied for their antimicrobial, antiparasitic, and kinase-inhibitory properties, with structural modifications (e.g., thiazole rings) often enhancing target specificity or pharmacokinetic profiles .

Properties

CAS No. |

76345-76-1 |

|---|---|

Molecular Formula |

C14H15ClN4O2S |

Molecular Weight |

338.8 g/mol |

IUPAC Name |

propan-2-yl N-[2-(1,3-thiazol-4-yl)-3H-benzimidazol-5-yl]carbamate;hydrochloride |

InChI |

InChI=1S/C14H14N4O2S.ClH/c1-8(2)20-14(19)16-9-3-4-10-11(5-9)18-13(17-10)12-6-21-7-15-12;/h3-8H,1-2H3,(H,16,19)(H,17,18);1H |

InChI Key |

KHOHHQHXCWDDFA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC(=O)NC1=CC2=C(C=C1)N=C(N2)C3=CSC=N3.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl (2-(thiazol-4-yl)-1H-benzimidazol-5-yl)carbamate monohydrochloride typically involves multiple steps, starting with the formation of the thiazole and benzimidazole rings. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides . The benzimidazole ring can be formed by the condensation of o-phenylenediamine with carboxylic acids or their derivatives

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, reaction time, and the use of appropriate solvents and catalysts. The purification process may involve recrystallization or chromatography techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Isopropyl (2-(thiazol-4-yl)-1H-benzimidazol-5-yl)carbamate monohydrochloride can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and benzimidazole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of a nitro group can yield an amine .

Scientific Research Applications

Potential Applications

Isopropyl (2-(thiazol-4-yl)-1H-benzimidazol-5-yl)carbamate monohydrochloride exhibits notable biological activities, particularly in pharmacology, including:

- Antiparasitic activity Methyl (5-propylsulfonyl)-1H-benzimidazol-2-yl)carbamate, a compound with structural similarities, exhibits antiparasitic activity.

- Antimicrobial properties 2-(4-thiazolyl)-1H-benzimidazole, which features a thiazole substitution, demonstrates antimicrobial properties.

- Antibacterial Activity: N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives, which combine thiazole and sulfonamide, display antibacterial activity against Gram-negative and Gram-positive bacteria . Compounds with 4-tert-butyl and 4-isopropyl substitutions exhibit attractive antibacterial activity against multiple strains. The isopropyl substituted derivative displays a low MIC of 3.9 μg mL −1 against S. aureus and A. xylosoxidans .

Several compounds share structural similarities with this compound:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Methyl (5-propylsulfonyl)-1H-benzimidazol-2-yl)carbamate | Sulfonic acid group | Antiparasitic activity |

| 2-(4-thiazolyl)-1H-benzimidazol | Thiazole substitution | Antimicrobial properties |

| Benzimidazole derivatives with various alkyl substituents | Varying alkyl chains | Diverse biological activities |

Mechanism of Action

The mechanism of action of Isopropyl (2-(thiazol-4-yl)-1H-benzimidazol-5-yl)carbamate monohydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or interfere with the synthesis of nucleic acids in microbial cells . The thiazole and benzimidazole rings play a crucial role in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

The compound’s structural and functional attributes are best contextualized against three classes of analogs: (1) benzimidazole carbamates , (2) thiazole-containing heterocycles , and (3) hydrochloride salts of related molecules .

Structural and Functional Comparisons

Table 1: Key Structural and Pharmacological Comparisons

Key Findings :

- Thiazole vs. Sulfur-Containing Groups : The thiazole ring in the target compound improves π-π stacking with kinase active sites compared to albendazole’s propylthio group, enhancing selectivity .

- Carbamate Position : The 5-carbamate group in the compound mirrors albendazole’s substituent but with isopropyl substitution, reducing metabolic degradation (t₁/₂: 8.2 h vs. 4.5 h for albendazole) .

- Salt Form : The hydrochloride salt increases aqueous solubility 240-fold compared to the free base, contrasting with mebendazole hydrochloride’s moderate solubility due to bulky benzoyl groups .

Pharmacokinetic and Toxicity Profiles

- Oral Bioavailability : The compound’s bioavailability (68% in rats) exceeds albendazole (20%) due to enhanced solubility and reduced first-pass metabolism .

- CYP Inhibition : Unlike thiazol-5-ylmethyl derivatives (e.g., in ), the compound shows negligible CYP3A4 inhibition (IC₅₀ > 50 µM), minimizing drug-drug interaction risks .

Limitations and Gaps

- No direct comparative clinical data are available for the compound, as most analogs (e.g., derivatives) are preclinical or pharmacopeial standards.

- Structural complexity (e.g., thiazole-benzimidazole fusion) complicates synthesis scalability compared to simpler carbamates .

Biological Activity

Isopropyl (2-(thiazol-4-yl)-1H-benzimidazol-5-yl)carbamate monohydrochloride is a chemical compound with significant biological activity, particularly in pharmacology. Its unique structure, which combines a benzimidazole core with a thiazole group, contributes to its diverse biological properties. This article reviews the synthesis, biological activity, and potential applications of this compound based on various research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 338.81 g/mol. It is typically encountered as a hydrochloride salt, enhancing its solubility and stability for various applications.

Synthesis

The synthesis of this compound involves several steps, including the reaction of 1H-benzimidazole derivatives with thiazole-containing reagents. The process can yield compounds with varying degrees of purity and yield depending on the reaction conditions used .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity . In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's thiazole moiety is believed to play a crucial role in enhancing its antimicrobial properties.

Anticancer Activity

Several studies have explored the anticancer potential of this compound. It has shown promising results in inhibiting the proliferation of various cancer cell lines. For instance, it has demonstrated cytotoxic effects against breast and prostate cancer cells by inducing apoptosis through mechanisms that involve proteasome inhibition .

Binding Affinity Studies

Binding affinity studies suggest that this compound interacts with specific biological targets, which may include kinases involved in cancer signaling pathways. This interaction could be pivotal for its therapeutic applications in treating malignancies .

Case Studies

- Antimicrobial Efficacy : A study conducted on various bacterial strains showed that the compound effectively inhibited bacterial growth at concentrations as low as 10 µg/mL, indicating its potential as an antimicrobial agent.

- Cancer Cell Line Studies : In a comparative study involving multiple cancer cell lines, this compound exhibited IC50 values ranging from 5 to 15 µM, highlighting its potency against tumor cells .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds structurally similar to this compound:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Methyl (5-propylsulfonyl)-1H-benzimidazol-2-yl)carbamate | Sulfonic acid group | Antiparasitic activity |

| 2-(4-thiazolyl)-1H-benzimidazol | Thiazole substitution | Antimicrobial properties |

| Benzimidazole derivatives with various alkyl substituents | Varying alkyl chains | Diverse biological activities |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.